3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride
Overview
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of this compound is 254.76 . The IUPAC name is 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-propanol .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
The compound has a melting point of 84-85°C . It is a powder at room temperature .Scientific Research Applications
Synthesis Methods and Structural Analysis
- A study by Akopyan et al. (2013) detailed the synthesis of compounds structurally similar to the specified chemical, focusing on the aminomethylation of 1-(4-butoxyphenyl)-2-phenylethanone. This process contributes to the understanding of the synthetic pathways and structural characteristics of related compounds (Akopyan et al., 2013).
- Miyata et al. (2004) analyzed the crystal structure of a related compound, 1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, which offers insights into the structural properties of similar piperazine derivatives (Miyata et al., 2004).
Antitumor and Anticancer Properties
- Yurttaş et al. (2014) investigated the antitumor activity of 1,2,4-triazine derivatives with a piperazine moiety against breast cancer cells, indicating the potential of similar structures in cancer research (Yurttaş et al., 2014).
- Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series and assessed their effect on tumor DNA methylation, highlighting the relevance of these compounds in oncological studies (Hakobyan et al., 2020).
- Mallikarjuna et al. (2014) synthesized and tested piperazine derivatives for anticancer and antituberculosis properties, suggesting the therapeutic potential of such compounds (Mallikarjuna et al., 2014).
Pharmacological Potential
- Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, indicating the scope of these compounds in pharmacological applications (Kumar et al., 2017).
Molecular Docking and Biological Properties
- Bhat et al. (2018) conducted molecular docking and explored the biological properties of a 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride compound, relevant for understanding the interaction of similar molecules with biological targets (Bhat et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in the central nervous system, influencing mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound interacts with its targets by binding to these receptors. The affinity data suggests a strong interaction, with a Ki value of 1.94nM for the 5-hydroxytryptamine receptor 2A and 12nM for the Alpha-1A adrenergic receptor . This binding can lead to changes in the receptor’s activity, influencing the signaling pathways they are involved in.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its targets, potential effects could include changes in mood, anxiety levels, and physiological responses to stress .
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O.2ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;;/h1-13,18,24-25,29H,14-17,19H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXRXMQMPOHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872473 | |
Record name | BRL 15572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride | |
CAS RN |
193611-72-2 | |
Record name | BRL 15572 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193611722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRL 15572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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